

The Industrial Synthesis of 1,6-Hexanediamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,6-Hexanediamine

Cat. No.: B7767898

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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

1,6-Hexanediamine (HMDA), also known as hexamethylenediamine, is a crucial C6 platform chemical with the formula $\text{H}_2\text{N}(\text{CH}_2)_6\text{NH}_2$. This colorless to yellowish solid with a distinct amine odor is a vital monomer primarily consumed in the production of Nylon 6,6, a high-performance polyamide with widespread applications in textiles, engineering plastics, and automotive components. This technical guide provides a comprehensive overview of the core industrial production methods for **1,6-Hexanediamine**, detailing the underlying chemistry, process parameters, and experimental protocols.

Principal Industrial Production Routes

The commercial synthesis of **1,6-Hexanediamine** is dominated by the catalytic hydrogenation of adiponitrile. Alternative routes, including the reductive amination of 1,6-hexanediol and processes originating from adipic acid, are also employed and are gaining interest as the industry seeks more sustainable and environmentally benign pathways.

Hydrogenation of Adiponitrile

The most prevalent industrial method for producing **1,6-Hexanediamine** is the hydrogenation of adiponitrile ($\text{NC}(\text{CH}_2)_4\text{CN}$).^[1] This process is typically carried out at elevated temperatures and pressures in the presence of a metal catalyst.

Chemical Reaction: $\text{NC}(\text{CH}_2)_4\text{CN} + 4\text{H}_2 \rightarrow \text{H}_2\text{N}(\text{CH}_2)_6\text{NH}_2$

The reaction is highly exothermic, and process control is critical to ensure high yield and selectivity, minimizing the formation of byproducts such as 1,2-diaminocyclohexane, hexamethyleneimine (HMI), and bis(hexamethylenetriamine).[1] To mitigate these side reactions, the hydrogenation is often conducted in the presence of ammonia.[2]

A notable experimental investigation into the hydrogenation of adiponitrile has been conducted using Raney Ni and Raney Co catalysts.[3]

Batch Reactor Setup: Batch reactions are typically carried out in a high-pressure batch reactor equipped with a magnetic drive agitator and a thermocouple for precise temperature monitoring. For a standard experiment, the reactor is loaded with adiponitrile, a solvent (e.g., water or ethanol), and the catalyst.[3] In some process variations, **1,6-Hexanediamine** itself is used as a diluent to improve selectivity.[3]

Reaction Procedure:

- The reactor is charged with the reactants and catalyst.
- The system is sealed, then pressurized and purged multiple times with high-purity hydrogen to remove air.
- The reactor is then pressurized with hydrogen to the desired reaction pressure.
- The mixture is heated to the target temperature while being agitated.
- The reaction is allowed to proceed for a specified duration.
- Upon completion, the reactor is cooled, and the product mixture is collected for analysis.

Product Analysis: The composition of the product mixture is typically determined using gas chromatography (GC) equipped with a flame ionization detector (FID).

The following tables summarize the quantitative data for the hydrogenation of adiponitrile using Raney Ni and Raney Co catalysts.

Catalyst	Reaction Temperature (°C)	Hydrogen Pressure (MPa)	ADN/Catalyst (w/w)	ADN/HMDA (v/v)	HMDA Yield (%)	Reference
Raney Ni	100	8	15	0.2	100	[3]
Raney Ni	80	8	15	0.06	100	[3]
Raney Co	80	8	15	0.06	97	[3]
Raney Co	100	8	15	0.2	85-87	[3]

Parameter	Condition 1	Condition 2	HMDA Yield (Raney Ni) (%)	HMDA Yield (Raney Co) (%)	Reference
Temperature	60°C	100°C	58 to >99	~85 (at 80°C)	[3]
H ₂ Pressure	2.5 MPa	8 MPa	>99 (ADN Conversion)	~90 (Selectivity)	[3]

Reductive Amination of 1,6-Hexanediol

An alternative and potentially "greener" route to **1,6-Hexanediamine** is the reductive amination of 1,6-hexanediol (HO(CH₂)₆OH).[4] This process involves reacting 1,6-hexanediol with ammonia in the presence of a hydrogenation catalyst.

Chemical Reaction: $\text{HO}(\text{CH}_2)_6\text{OH} + 2\text{NH}_3 + 2\text{H}_2 \rightarrow \text{H}_2\text{N}(\text{CH}_2)_6\text{NH}_2 + 2\text{H}_2\text{O}$

This method avoids the use of adiponitrile, which is derived from toxic precursors. The reaction typically proceeds through the intermediate 6-amino-1-hexanol. Key challenges include achieving high selectivity towards the primary diamine and minimizing the formation of cyclic byproducts like hexamethyleneimine.

Research into this route has explored the use of ruthenium-based catalysts in supercritical ammonia.

Reaction Procedure:

- A high-pressure reactor is charged with 1,6-hexanediol, a suitable solvent (e.g., tert-butanol), and the catalyst (e.g., Ru/Al₂O₃).
- The reactor is sealed and purged.
- Ammonia and hydrogen are introduced to the desired pressures.
- The reactor is heated to the reaction temperature and maintained for the specified time.
- After cooling and depressurization, the product mixture is analyzed, typically by gas chromatography.

Catalyst	Reaction Temperature (°C)	NH ₃ Pressure (MPa)	H ₂ Pressure (MPa)	HDO Conversion (%)	HMDA Selectivity (%)	Reference
Ru/Al ₂ O ₃	220	15	1	100	38.4	[1]

Production from Adipic Acid

1,6-Hexanediamine can also be synthesized from adipic acid (HOOC(CH₂)₄COOH). Industrially, this often involves a two-step process where adipic acid is first converted to adiponitrile, which is then hydrogenated as described previously.[4]

Chemical Reaction (via Adiponitrile):

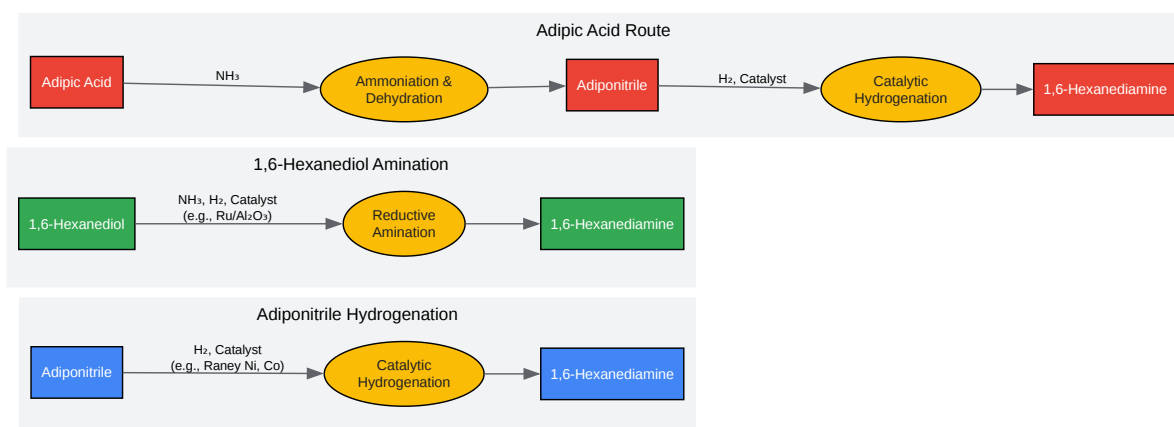
- $\text{HOOC}(\text{CH}_2)_4\text{COOH} + 2\text{NH}_3 \rightarrow \text{NC}(\text{CH}_2)_4\text{CN} + 4\text{H}_2\text{O}$
- $\text{NC}(\text{CH}_2)_4\text{CN} + 4\text{H}_2 \rightarrow \text{H}_2\text{N}(\text{CH}_2)_6\text{NH}_2$

More recently, biocatalytic routes are being explored for the direct conversion of adipic acid to **1,6-Hexanediamine** using enzymes like carboxylic acid reductases (CARs) and transaminases (TAs).[5] This one-pot enzymatic cascade has shown promising results, with up to 30% conversion to HMDA and 70% to the intermediate 6-aminocaproic acid.[5]

Purification of Crude 1,6-Hexanediamine

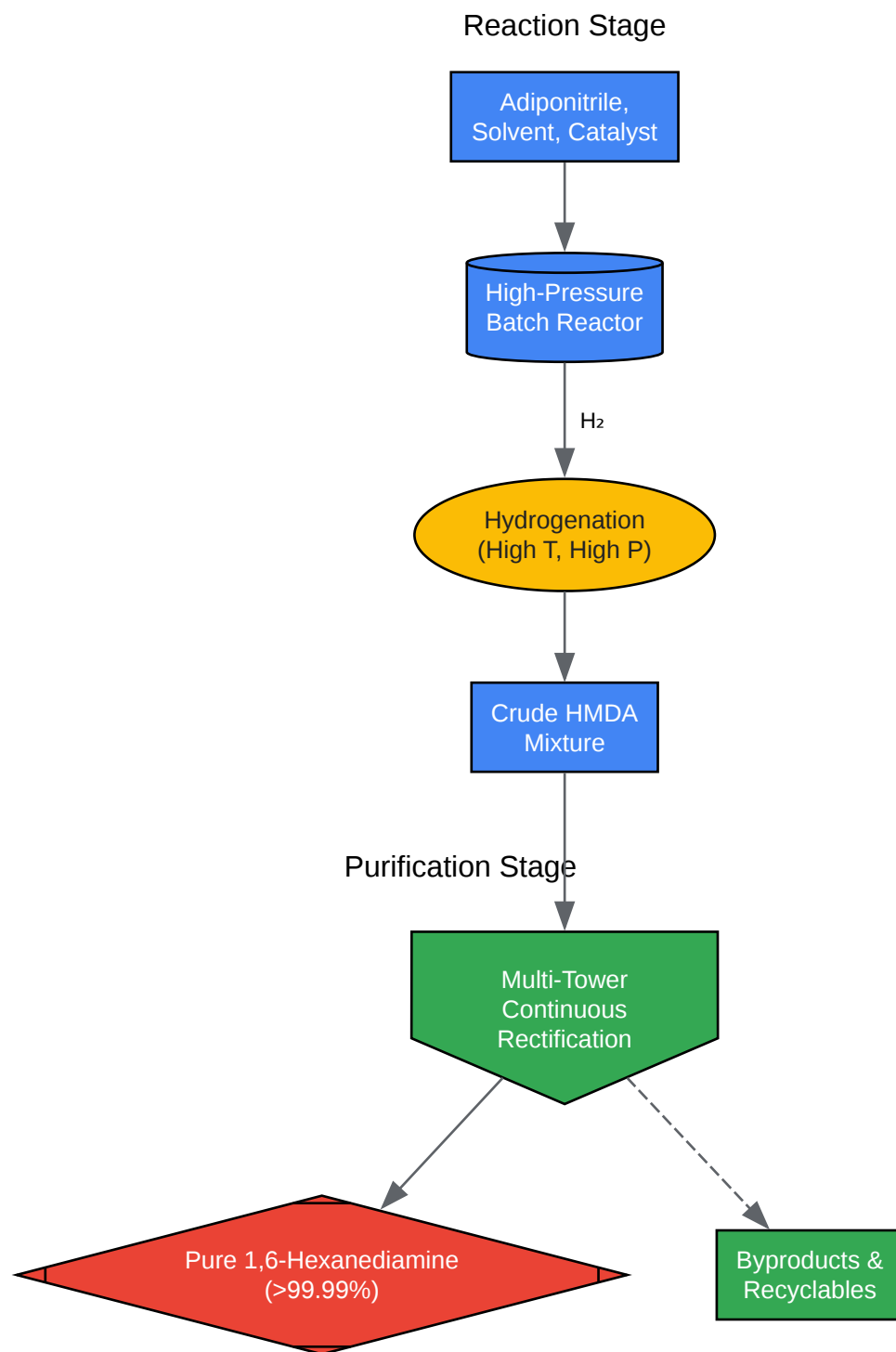
Regardless of the synthesis route, the crude **1,6-Hexanediamine** product contains various impurities that must be removed to meet the stringent purity requirements for polymerization. Industrial purification is typically achieved through a multi-stage distillation process. A patented method describes an eight-tower continuous rectification system to achieve a product purity of over 99.99%. This process is designed to separate water, solvents (like ethanol), unreacted starting materials, intermediates (such as 6-aminohexanenitrile), and various byproducts.

Signaling Pathways and Experimental Workflows



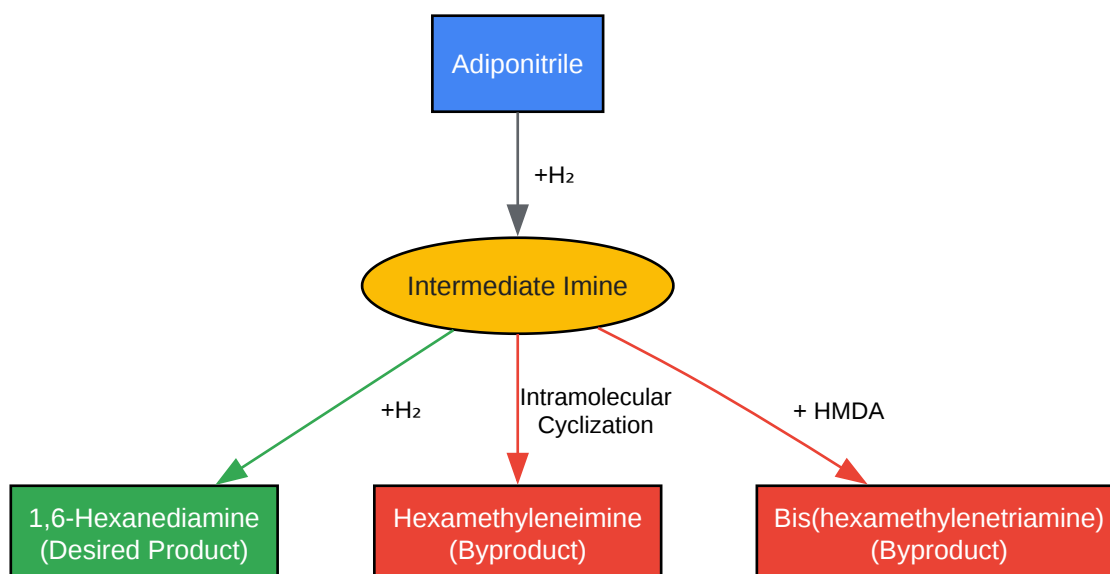
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Caption: Major industrial production routes for **1,6-Hexanediamine**.



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Caption: Experimental workflow for adiponitrile hydrogenation.



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Caption: Simplified byproduct formation pathways in HMDA synthesis.

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- To cite this document: BenchChem. [The Industrial Synthesis of 1,6-Hexanediamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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